N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide
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Overview
Description
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a cyanomethyl group, a methyl group, and a pyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methyl-3-(pyridin-4-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyanomethylamine to yield the desired benzamide.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethylamine as the nucleophile.
Final Assembly: The final product is obtained by coupling the intermediate compounds under appropriate reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe in biological assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The pyridin-4-yloxy group can enhance binding affinity to certain proteins, facilitating the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have applications in medicinal chemistry.
Uniqueness
N-(cyanomethyl)-4-methyl-3-(pyridin-4-yloxy)benzamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzamide core with the pyridin-4-yloxy group further enhances its versatility in various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-3-pyridin-4-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-2-3-12(15(19)18-9-6-16)10-14(11)20-13-4-7-17-8-5-13/h2-5,7-8,10H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMCCUBDJGDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC#N)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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